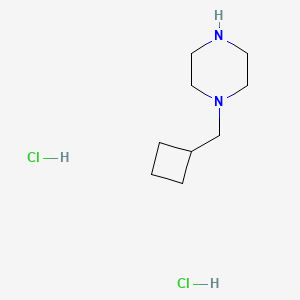
1-(Cyclobutylmethyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)piperazine dihydrochloride, commonly referred to as CBMP, is a cyclic amine compound found in a variety of pharmaceuticals, cosmetics, and other products. It is a versatile chemical that has a wide range of applications in the medical and scientific fields. CBMP is used in the synthesis of drugs, as a reagent in chemical reactions, and as a stabilizer for various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1. Oncological Research and Diagnostic Applications
1-(Cyclobutylmethyl)piperazine dihydrochloride analogues have been investigated for their potential applications in oncology, both as therapeutic agents and diagnostic tools. For instance, certain analogues like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have shown promise due to their ability to target σ receptors, which are involved in cancer cell proliferation and metastasis. Efforts have been made to reduce their lipophilicity to improve their suitability for such applications (Abate et al., 2011).
2. Synthesis and Structural Analysis
Research on the synthesis and structural analysis of piperazine derivatives, including 1-(Cyclobutylmethyl)piperazine dihydrochloride, has been a significant area of study. This includes the development of different methods for synthesizing such compounds and analyzing their molecular structure, as seen in studies involving compounds like opipramol dihydrochloride (Betz et al., 2011).
3. Anticonvulsant Potential
Several 1,4-substituted derivatives of piperazine, including compounds related to 1-(Cyclobutylmethyl)piperazine dihydrochloride, have been synthesized and evaluated for their anticonvulsant activity. These studies have shown promising results, indicating that these compounds could be developed further for potential use in treating seizures (Marona et al., 2004).
4. Role in Drug Metabolism
Research has also explored the role of piperazine derivatives in drug metabolism, particularly focusing on their biotransformation and how they interact with various enzymes in the body. This is crucial for understanding their pharmacokinetics and optimizing their use in therapeutic applications (Caccia, 2007).
5. Potential in Antidepressant and Anxiolytic Drugs
Piperazine derivatives are being studied for their potential in central therapeutic applications, including as ingredients in antidepressant and anxiolytic drugs. This is due to their ability to interact with the monoamine pathway in the brain, which is a key target in treating mental health disorders (Brito et al., 2018).
6. Anticancer and Antituberculosis Research
Synthesis and evaluation of 1-(Cyclobutylmethyl)piperazine dihydrochloride derivatives have shown significant potential in anticancer and antituberculosis studies. This suggests their possible role in developing new therapeutic agents for these diseases (Mallikarjuna et al., 2014).
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-9(3-1)8-11-6-4-10-5-7-11;;/h9-10H,1-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTACSHYPWXTGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588639 |
Source


|
| Record name | 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)piperazine dihydrochloride | |
CAS RN |
877859-57-9 |
Source


|
| Record name | 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

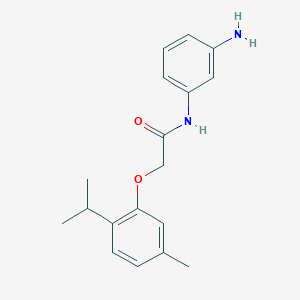
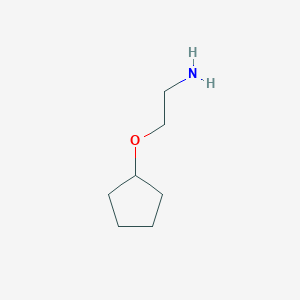

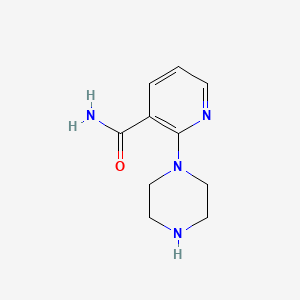
![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)
![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)
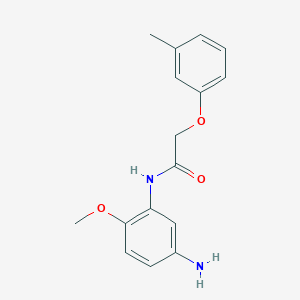
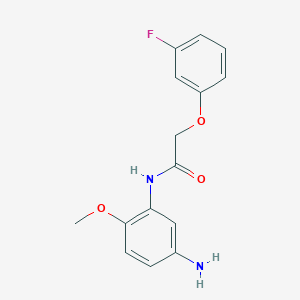


![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)


![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)